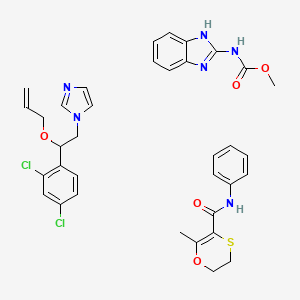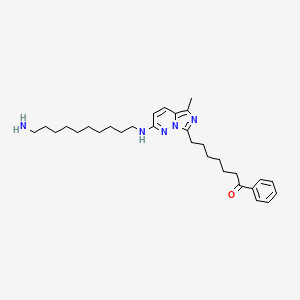
Norfloxacin monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norfloxacin monohydrate is a fluoroquinolone antibiotic used primarily to treat bacterial infections. It is effective against a broad spectrum of gram-positive and gram-negative bacteria. This compound is commonly used to treat urinary tract infections, gynecological infections, prostatitis, and certain types of gastroenteritis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Norfloxacin monohydrate can be synthesized through a solvent-mediated transformation experiment in toluene, using resorcinol as a coformer. This method yields both anhydrous and monohydrate forms with a 1:1 Norfloxacin/resorcinol stoichiometry .
Industrial Production Methods: An improved method for the synthesis of norfloxacin involves the use of specific reaction conditions and reagents to enhance yield and purity. This method has been detailed in pharmaceutical chemistry journals .
Analyse Des Réactions Chimiques
Types of Reactions: Norfloxacin monohydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly uses halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norfloxacin derivatives with altered functional groups .
Applications De Recherche Scientifique
Norfloxacin monohydrate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of new cocrystals to enhance solubility and dissolution rates.
Biology: Studied for its effects on bacterial DNA gyrase, which is crucial for bacterial DNA replication.
Medicine: Used to treat various bacterial infections, including urinary tract infections and gastroenteritis.
Industry: Applied in wastewater treatment to remove antibiotic residues from aqueous solutions.
Mécanisme D'action
Norfloxacin monohydrate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the untwisting of DNA, thereby inhibiting bacterial growth and proliferation .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and higher bioavailability.
Uniqueness: Norfloxacin monohydrate is unique in its specific activity against urinary tract infections and its ability to form cocrystals that enhance its solubility and dissolution rates .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and healthcare professionals can better utilize this compound in various scientific and medical fields.
Propriétés
Numéro CAS |
478082-34-7 |
|---|---|
Formule moléculaire |
C16H20FN3O4 |
Poids moléculaire |
337.35 g/mol |
Nom IUPAC |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2 |
Clé InChI |
ITBINNOMHXTMLQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



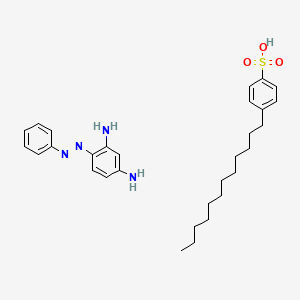
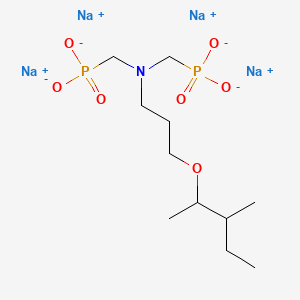
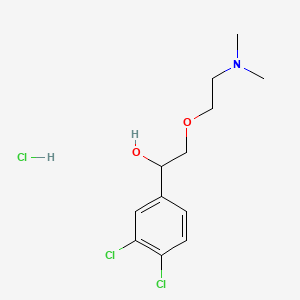
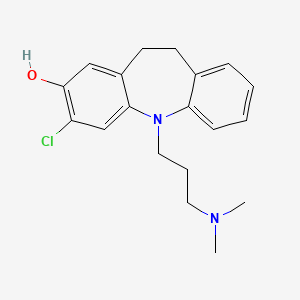

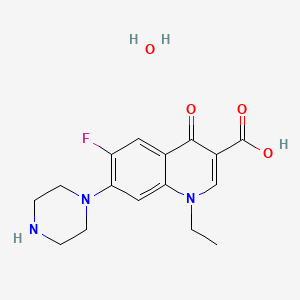
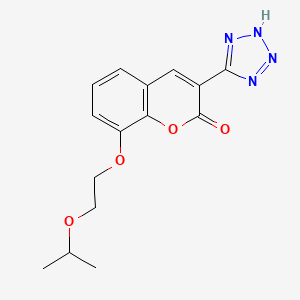
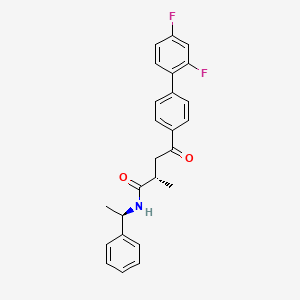

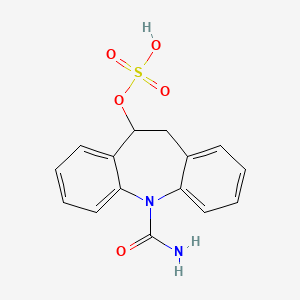
![1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid](/img/structure/B12750768.png)
